molecular formula C14H17NO B14617947 N-[3-(Furan-2-yl)propyl]-3-methylaniline CAS No. 57696-76-1

N-[3-(Furan-2-yl)propyl]-3-methylaniline

Cat. No.: B14617947
CAS No.: 57696-76-1
M. Wt: 215.29 g/mol
InChI Key: KMYVTWQIAMPPJR-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)propyl]-3-methylaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-yl)propyl]-3-methylaniline typically involves the reaction of 3-methylaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-yl)propyl]-3-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Furan-2-yl)propyl]-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-yl)propyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Furan-2-yl)propyl]aniline
  • N-[3-(Furan-2-yl)propyl]-4-methylaniline
  • N-[3-(Furan-2-yl)propyl]-2-methylaniline

Uniqueness

N-[3-(Furan-2-yl)propyl]-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

57696-76-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-3-methylaniline

InChI

InChI=1S/C14H17NO/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14/h2,4-6,8,10-11,15H,3,7,9H2,1H3

InChI Key

KMYVTWQIAMPPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCCCC2=CC=CO2

Origin of Product

United States

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